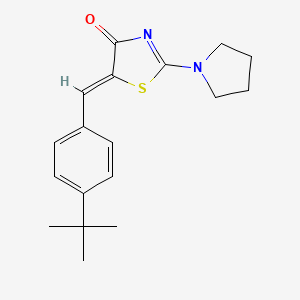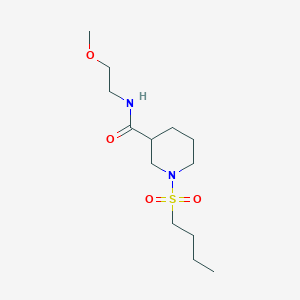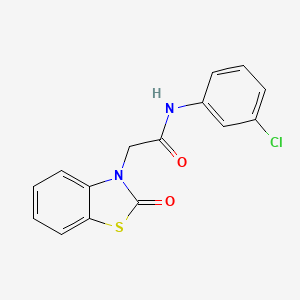
2-(4-chloro-3-methylphenoxy)-N-(4-pyridinylmethyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The synthesis and characterization of compounds similar to "2-(4-chloro-3-methylphenoxy)-N-(4-pyridinylmethyl)propanamide" involve complex organic reactions and detailed analysis to elucidate their structures and properties. These compounds are typically studied for their potential applications in various fields, including pharmaceuticals, materials science, and as intermediates in organic synthesis.
Synthesis Analysis
Synthesis of compounds structurally related to "this compound" involves multi-step organic reactions, starting from basic building blocks to the final compound. For example, the synthesis of similar compounds has been achieved through reactions involving halogenation, nucleophilic substitution, and amide formation. Conditions such as temperature, solvents, and catalysts are meticulously optimized to improve yields and purity (Shi‐Wei Wang & Wenrui He, 2011).
Molecular Structure Analysis
The molecular structure of compounds akin to "this compound" is determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These analyses reveal the spatial arrangement of atoms, molecular conformations, and the presence of functional groups, providing insights into the compound's reactivity and interactions. For instance, crystallographic studies have shown that similar compounds crystallize in specific space groups, with molecules linked through hydrogen bonds forming supramolecular structures (Shi‐Wei Wang & Wenrui He, 2011).
Chemical Reactions and Properties
Compounds with structures similar to the one participate in a variety of chemical reactions, including but not limited to, nucleophilic substitutions, electrophilic additions, and cyclization reactions. Their reactivity is influenced by the presence of electron-donating or withdrawing groups, steric hindrance, and intramolecular interactions. For example, studies have shown that modifications in the pyridinyl or phenyl rings can lead to significant changes in the compound's chemical behavior and reactivity (A. Rebstock et al., 2003).
Applications De Recherche Scientifique
Chemical Synthesis and Bioactivity : A study describes the isolation and bioactivity of a compound structurally similar to the one from a methanolic extract of Jolyna laminarioides. This compound exhibited chymotrypsin inhibitory activity and was active against Escherichia coli and Shigella boydii, highlighting its potential in chemical synthesis and antibacterial applications (Atta-ur-rahman et al., 1997).
Pharmacokinetics and Metabolism : Another study focused on the pharmacokinetics and metabolism of a related compound, S-1, which is a selective androgen receptor modulator. This research provides insights into the ideal pharmacokinetic characteristics of propanamides in preclinical studies, which is crucial for drug development and understanding the metabolism of similar compounds (Di Wu et al., 2006).
Environmental Impacts and Toxicology : Studies on Bisphenol A (BPA), a structurally similar compound, have shed light on the environmental and toxicological impacts of such chemicals. For instance, research on BPA's mechanisms of action, its effects on wildlife and human health, and its degradation in the environment provides a framework for understanding the environmental behavior of related compounds (Yelena B. Wetherill et al., 2007).
Herbicidal Activity : A study on the synthesis of novel substituted arylureasulfonyl phenoxy propanates, which are structurally related to the compound , showed herbicidal activities. This suggests potential applications in agriculture for weed control (Hu Fang-zhong, 2006).
Electrochemical Sensing : Research on the development of a voltammetric sensor for the detection of water pollutants, including compounds structurally similar to 2-(4-chloro-3-methylphenoxy)-N-(4-pyridinylmethyl)propanamide, indicates potential applications in environmental monitoring (H. Karimi-Maleh et al., 2019).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-N-(pyridin-4-ylmethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O2/c1-11-9-14(3-4-15(11)17)21-12(2)16(20)19-10-13-5-7-18-8-6-13/h3-9,12H,10H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIIABYXSLXJTTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC(C)C(=O)NCC2=CC=NC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2,4-dimethylphenyl)-2-[(4'-methyl-4-biphenylyl)oxy]acetamide](/img/structure/B5539173.png)
![[2-({[3-mercapto-5-(3-pyridinyl)-4H-1,2,4-triazol-4-yl]imino}methyl)phenoxy]acetic acid](/img/structure/B5539182.png)
![3-[(3-methyl-5-isoxazolyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5539190.png)
![1-[5-(2-chlorophenyl)-2-furoyl]-4-[(1-methyl-1H-imidazol-2-yl)methyl]piperazine](/img/structure/B5539193.png)
![N,N-dimethyl-4-[(4-methyl-1-piperazinyl)methyl]aniline](/img/structure/B5539200.png)
![2,3-dimethyl-8-methylene-7,8-dihydro-4H-[1,3]thiazolo[3,2-a]thieno[3,2-e]pyrimidin-4-one](/img/structure/B5539211.png)
![4-(3-chlorophenyl)-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)-2-pyrimidinamine hydrochloride](/img/structure/B5539214.png)
![{[5-(4-bromo-2-methylphenyl)-2-furyl]methyl}methylamine hydrochloride](/img/structure/B5539219.png)


![2-{[5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-1-(4-methylphenyl)ethanone](/img/structure/B5539259.png)
![N-[2-(1H-imidazol-1-yl)benzyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5539263.png)
